

Strategies to avoid N- to O-acyl rearrangement on benzhydrylamine resin

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Technical Support Center: Benzhydrylamine Resin in Peptide Synthesis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the challenge of N- to O-acyl rearrangement on benzhydrylamine resin during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

What is N- to O-acyl rearrangement on benzhydrylamine resin and why is it a problem?

N- to O-acyl rearrangement is a common side reaction in solid-phase peptide synthesis, particularly when using acid-labile resins like benzhydrylamine (BHA) and its derivatives (e.g., MBHA). It involves the intramolecular migration of a peptide acyl group from the nitrogen atom (N) of the peptide bond to the oxygen atom (O) of a nearby hydroxyl group on a serine (Ser) or threonine (Thr) residue.^{[1][2]} This results in the formation of an O-acyl isopeptide, which is a structural isomer of the target peptide. This rearrangement is problematic as it leads to a heterogeneous final product, complicates purification, and can significantly reduce the yield of the desired peptide.

What is the chemical mechanism of N- to O-acyl rearrangement?

The N- to O-acyl rearrangement is an acid-catalyzed intramolecular reaction. Under strong acidic conditions, such as during trifluoroacetic acid (TFA) cleavage from the benzhydrylamine resin, the amide bond preceding a serine or threonine residue is protonated. The hydroxyl group of the Ser or Thr side chain then acts as a nucleophile, attacking the carbonyl carbon of the protonated amide. This proceeds through a five-membered cyclic intermediate (an oxazolidine-like structure), which then opens to form the more stable ester bond of the O-acyl isopeptide.[1][3]

Mechanism of N- to O-acyl rearrangement.

Which amino acid residues are susceptible to this rearrangement?

Serine (Ser) and Threonine (Thr) residues are susceptible to N- to O-acyl rearrangement due to the presence of a hydroxyl group in their side chains, which can act as an internal nucleophile.[1][4]

What are the key factors that promote N- to O-acyl rearrangement during peptide synthesis?

Several factors can promote this side reaction:

- Strongly Acidic Conditions: The use of strong acids like Trifluoroacetic Acid (TFA) for cleavage is a primary driver.[1]
- Elevated Temperature: Higher temperatures during cleavage can accelerate the rate of rearrangement.[5]
- Prolonged Cleavage Time: Longer exposure to strong acids increases the likelihood of the rearrangement occurring.
- Peptide Sequence: The amino acid sequence surrounding the Ser/Thr residue can influence the rate of rearrangement. For example, sequences like Ser-Gly are particularly prone to this side reaction.

What are the common signs that N- to O-acyl rearrangement has occurred in my peptide?

The most common indication of N- to O-acyl rearrangement is the appearance of a second major peak in the HPLC chromatogram of the crude peptide, often eluting close to the main

product peak. This byproduct will have the same mass as the target peptide, as it is a structural isomer. This can be confirmed by mass spectrometry (MS) analysis of the isolated byproduct.

[6][7]

Can the N- to O-acyl rearrangement be reversed?

Yes, the N- to O-acyl rearrangement is reversible. The resulting O-acyl isopeptide can be converted back to the desired N-acyl peptide by treatment under neutral or slightly basic aqueous conditions (pH ~7.0-8.0).[2][3]

Are there any alternative resins to benzhydrylamine that can be used to synthesize peptide amides and avoid this issue?

Yes, several alternative resins are available for the synthesis of peptide amides that are cleaved under milder conditions, thus reducing the risk of N- to O-acyl rearrangement. These include:

- Rink Amide Resin: Cleaved with a lower concentration of TFA.[8]
- Sieber Amide Resin: Allows for very mild cleavage conditions, often with as little as 1% TFA in DCM.[9]
- PAL (Peptide Amide Linker) Resin: Another acid-labile resin that is generally more sensitive to acid than MBHA resin.[8][9]

Troubleshooting Guide

Problem: I have identified a significant amount of a byproduct with the same mass as my target peptide, which I suspect is the O-acyl isomer. How can I confirm this?

Solution:

- HPLC Analysis: The presence of a major byproduct peak with the same mass is the first indicator. The O-acyl isomer may have a slightly different retention time on reverse-phase HPLC.
- Mass Spectrometry (MS/MS): Isolate the main peak and the byproduct peak by preparative HPLC and subject both to tandem mass spectrometry (MS/MS). The fragmentation patterns

of the two isomers will be different, allowing for unambiguous identification. The O-acyl isopeptide will show a characteristic fragmentation pattern corresponding to the ester linkage.

- **NMR Spectroscopy:** For a definitive structural confirmation, 1D and 2D NMR spectroscopy can be used to distinguish between the amide and ester linkages.

Problem: My peptide contains a Serine-Glycine (Ser-Gly) or Threonine-Glycine (Thr-Gly) sequence and I am observing significant rearrangement. What specific cleavage conditions should I use to minimize this?

Solution:

For sequences prone to rearrangement, optimizing the cleavage protocol is crucial.

Cleavage Cocktail Component	Purpose	Recommended Concentration
Trifluoroacetic Acid (TFA)	Cleavage Reagent	90-95%
Triisopropylsilane (TIS)	Scavenger for carbocations	2.5-5%
Water	Scavenger	2.5-5%
Dithiothreitol (DTT) or Ethanedithiol (EDT)	Scavenger for tryptophan protection	1-2.5%

Key Recommendations:

- **Low Temperature:** Perform the cleavage at a reduced temperature (e.g., 4°C or on ice) to slow down the rate of the rearrangement.[\[10\]](#)
- **Reduced Cleavage Time:** Minimize the duration of the cleavage reaction to the shortest time necessary for complete removal from the resin (e.g., 1-2 hours). Monitor the cleavage progress to determine the optimal time.
- **Use of Scavengers:** A standard cleavage cocktail such as TFA/TIS/Water (95:2.5:2.5) is a good starting point.[\[11\]](#)

Problem: I need to use a strong acid for cleavage. What are the optimal temperature and time conditions to reduce the risk of N- to O-acyl rearrangement?

Solution:

The rate of N- to O-acyl rearrangement is highly dependent on temperature and time.

Temperature	Recommended Cleavage Time	Expected Outcome
Room Temperature (~25°C)	1.5 - 2 hours	Standard condition, but higher risk of rearrangement.
4°C (in a cold room or refrigerator)	2 - 4 hours	Slower reaction rate, significantly reducing rearrangement.
0°C (on an ice bath)	3 - 5 hours	Further reduction in the rate of rearrangement.

It is advisable to perform a small-scale pilot cleavage at different time points and temperatures to determine the optimal conditions for your specific peptide.

Problem: I am synthesizing a long peptide with multiple Ser/Thr residues. What protecting group strategy for Ser/Thr can I use to prevent rearrangement?

Solution:

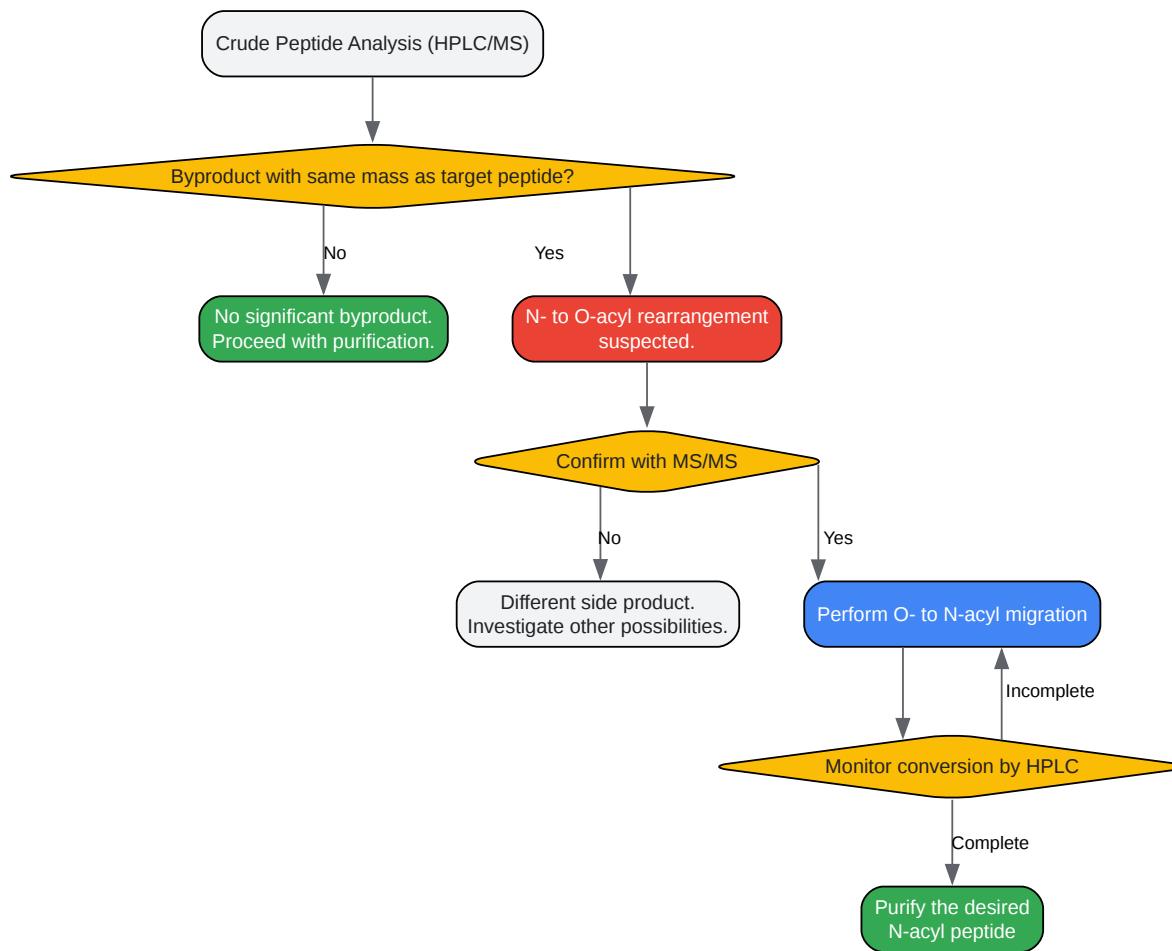
The use of a permanent protecting group on the hydroxyl function of Ser and Thr can effectively prevent N- to O-acyl rearrangement by blocking the nucleophilic hydroxyl group. The tert-butyl (tBu) protecting group is commonly used in Fmoc-based solid-phase peptide synthesis for this purpose.[\[4\]](#)[\[12\]](#)[\[13\]](#)

- Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH: These derivatives are commercially available and can be incorporated into the peptide sequence using standard coupling protocols. The tBu group is stable to the piperidine used for Fmoc deprotection but is cleaved simultaneously with the peptide from the resin by TFA.

Problem: I have already cleaved my peptide and confirmed N- to O-acyl rearrangement. What is the detailed protocol to reverse the rearrangement back to the desired N-acyl form?

Solution:

The O- to N-acyl migration can be achieved by adjusting the pH of the peptide solution to neutral or slightly basic.



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Troubleshooting workflow for N- to O-acyl rearrangement.

Experimental Protocols

Protocol 1: Minimized N- to O-Acyl Rearrangement Cleavage

- After completion of the peptide synthesis, wash the resin-bound peptide thoroughly with dichloromethane (DCM) and dry under vacuum.
- Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Cool the cocktail to 4°C.
- Add the cold cleavage cocktail to the resin (10 mL per gram of resin).
- Gently agitate the mixture at 4°C for 2 hours.
- Filter the resin and collect the filtrate.
- Wash the resin twice with a small volume of fresh, cold TFA.
- Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
- Dry the crude peptide under vacuum.
- Analyze the crude peptide by HPLC and MS to assess the extent of rearrangement.

Protocol 2: Reversal of O- to N-Acyl Rearrangement

- Dissolve the crude peptide containing the O-acyl isomer in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
- Add a buffer solution to adjust the pH to 7.5-8.0. A 0.1 M ammonium bicarbonate or phosphate buffer is commonly used.

- Stir the solution at room temperature.
- Monitor the progress of the O- to N-acyl migration by analytical HPLC at regular intervals (e.g., every 30 minutes). The peak corresponding to the O-acyl isomer should decrease while the peak for the N-acyl peptide increases. The reaction is typically complete within a few hours.^[3]
- Once the conversion is complete, acidify the solution with a small amount of TFA or acetic acid.
- Lyophilize the solution to obtain the crude peptide, now enriched in the desired N-acyl form.
- Proceed with purification by preparative HPLC.

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